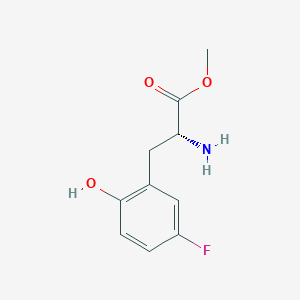
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the ethyl-substituted aromatic ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The vinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,1R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- (2S,1R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (2S,1R)-1-Amino-1-(4-isopropylphenyl)propan-2-OL
Uniqueness
(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional functionalization and derivatization, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1 |
InChI Key |
CQTOCYBCTVVZNP-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)








![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)

